4-Hydroxy-1-indanone
Overview
Description
4-Hydroxy-1-indanone is a chemical compound that has been studied in various contexts due to its relevance in organic chemistry and potential applications. It is structurally related to indanone compounds, which are characterized by a fused cyclopentane and benzene ring system with a ketone functional group. The hydroxy group at the 4-position introduces additional chemical properties and reactivity.
Synthesis Analysis
The synthesis of 4-hydroxy-1-indanone derivatives has been explored in several studies. For instance, a synthetic route to 4-hydroxy-7-methyl-1-indanone, a compound with antibacterial activity isolated from the cyanobacterium Nostoc commune, has been described using 6-methylcoumarin as a starting material. This synthesis involves a lactone ring opening followed by catalytic hydrogenation and cyclization to yield the desired product . Another study reports the synthesis of 6-chloro-1-indanone, which, while not directly 4-hydroxy-1-indanone, shares the indanone core structure. This synthesis uses 4-chlorobenzyl chloride and diethyl malonate through a series of reactions including condensation, hydrolysis, decarboxylation, and acylation to achieve the target compound .
Molecular Structure Analysis
The molecular and crystal structures of 4-hydroxy-1-indanone derivatives have been investigated using techniques such as X-ray diffraction analysis. For example, the structure of a 4'-hydroxy derivative of a cyclohexanone compound was determined, revealing an orthorhombic crystal system and an asymmetric chair conformation of the cyclohexanone ring . This study provides insight into the structural features and hydrogen bonding patterns that could be relevant to 4-hydroxy-1-indanone and its derivatives.
Chemical Reactions Analysis
The reactivity of 4-hydroxy-1-indanone derivatives in chemical reactions has been explored in various contexts. The lipid peroxidation product trans-4-hydroxynonenal (4-HNE), which is structurally related to 4-hydroxy-1-indanone, reacts with deoxyguanosine in DNA to form stereoisomeric exocyclic propano adducts. The stereospecific syntheses of these adducts have been achieved, highlighting the compound's genotoxic potential . Additionally, 4-hydroxy-2-butanone, a compound with a similar hydroxy-ketone structure, has been synthesized via an aldol reaction catalyzed by ionic liquids, demonstrating the potential for selective synthesis of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxy-1-indanone and its derivatives are influenced by their molecular structure. The presence of the hydroxy group can lead to the formation of intramolecular hydrogen bonds, as observed in the study of 4-hydroxy-2-butanone. This compound forms an intramolecular O-H...O hydrogen bond, which can be disrupted upon microsolvation with water, leading to the formation of strong intermolecular hydrogen bonds . The formation yields of related 1,4-hydroxycarbonyls from reactions involving OH radicals and n-alkanes in the presence of NO have been quantified, providing data on the reactivity of these compounds under atmospheric conditions .
Scientific Research Applications
Organic Chemistry
- Application : 4-Hydroxy-1-indanone is a prominent motif found in a number of natural products and pharmaceuticals . Particularly, 1-indanones occupy an important niche in the chemical landscape due to their easy accessibility and versatile reactivity .
- Method of Application : In the past few years, significant advancement has been achieved regarding cyclization of the 1-indanone core . The review focuses on recent annulations involving 1-indanones for the construction of fused- and spirocyclic frameworks . In this context, new strategies for the synthesis of various carbocyclic as well as heterocyclic skeletons are demonstrated .
- Results : A large number of transformations described in this review offer stereoselective formation of desired polycyclic compounds . Importantly, several reactions provide biologically relevant compounds and natural products, such as plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G and atlanticone C .
Antiviral and Antibacterial Agents
- Application : 1-Indanone derivatives, including 4-Hydroxy-1-indanone, have been studied for their potential as antiviral and antibacterial agents .
- Method of Application : The specific methods of application in this field would depend on the specific type of virus or bacteria being targeted. Generally, these compounds would be synthesized and then tested in vitro against various types of viruses and bacteria .
- Results : While specific results would depend on the exact studies conducted, 1-indanone derivatives have shown promise as antiviral and antibacterial agents .
Anticancer Drugs
- Application : Some 1-indanone derivatives have been studied for their potential use as anticancer drugs .
- Method of Application : These compounds would typically be synthesized and then tested in vitro and in vivo for their anticancer activity. This could involve testing on cancer cell lines or in animal models .
- Results : Several compounds have shown potent anti-tumor activity in biological evaluations .
Alzheimer’s Disease Treatment
- Application : 1-Indanone derivatives have been studied for their potential use in the treatment of Alzheimer’s disease .
- Method of Application : These compounds would be synthesized and then tested for their ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease .
- Results : While specific results would depend on the exact studies conducted, 1-indanone derivatives have shown promise in the treatment of Alzheimer’s disease .
Cardiovascular Drugs
- Application : 1-Indanone derivatives have been studied for their potential use as cardiovascular drugs .
- Method of Application : These compounds would be synthesized and then tested for their ability to affect various aspects of cardiovascular health, such as blood pressure or cholesterol levels .
- Results : While specific results would depend on the exact studies conducted, 1-indanone derivatives have shown promise as cardiovascular drugs .
Insecticides, Fungicides, Herbicides
- Application : 1-Indanone derivatives have been studied for their potential use as insecticides, fungicides, and herbicides .
- Method of Application : These compounds would be synthesized and then tested for their ability to kill or inhibit the growth of various pests or fungi .
- Results : While specific results would depend on the exact studies conducted, 1-indanone derivatives have shown promise as insecticides, fungicides, and herbicides .
Hepatitis C Treatment
- Application : 1-Indanone derivatives have been studied for their potential use in the treatment of Hepatitis C .
- Method of Application : These compounds would be synthesized and then tested for their ability to inhibit HCV replication .
- Results : Non-nucleoside, low molecular drugs for the hepatitis C treatment, which inhibit HCV replication have been developed .
Anti-Inflammatory and Analgesic Agents
- Application : 1-Indanone derivatives have been studied for their potential use as anti-inflammatory and analgesic agents .
- Method of Application : These compounds would be synthesized and then tested for their ability to reduce inflammation and pain .
- Results : While specific results would depend on the exact studies conducted, 1-indanone derivatives have shown promise as anti-inflammatory and analgesic agents .
Antimalarial Drugs
- Application : 1-Indanone derivatives have been studied for their potential use as antimalarial drugs .
- Method of Application : These compounds would be synthesized and then tested for their ability to kill or inhibit the growth of malaria parasites .
- Results : While specific results would depend on the exact studies conducted, 1-indanone derivatives have shown promise as antimalarial drugs .
Neurodegenerative Diseases Treatment
- Application : 1-Indanone derivatives have been studied for their potential use in the treatment of neurodegenerative diseases .
- Method of Application : These compounds would be synthesized and then tested for their ability to inhibit the progression of neurodegenerative diseases .
- Results : While specific results would depend on the exact studies conducted, 1-indanone derivatives have shown promise in the treatment of neurodegenerative diseases .
Natural Products Synthesis
- Application : 1-Indanone derivatives have been widely used in natural products synthesis .
- Method of Application : These compounds would be synthesized and then used as building blocks in the synthesis of various natural products .
- Results : While specific results would depend on the exact studies conducted, 1-indanone derivatives have shown promise in the synthesis of various natural products .
Agriculture
- Application : 1-Indanone derivatives have been widely used in agriculture .
- Method of Application : These compounds would be synthesized and then used as insecticides, fungicides, herbicides .
- Results : While specific results would depend on the exact studies conducted, 1-indanone derivatives have shown promise in agriculture .
Safety And Hazards
Future Directions
Recent advancements in the cyclization of the 1-indanone core have opened up new possibilities for the applications of 4-Hydroxy-1-indanone. New strategies for the synthesis of various carbocyclic as well as heterocyclic skeletons have been demonstrated. Several reactions provide biologically relevant compounds and natural products, such as plecarpenene/plecarpenone, swinhoeisterol A, cephanolides A–D, diptoindonesin G, and atlanticone C .
properties
IUPAC Name |
4-hydroxy-2,3-dihydroinden-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-3-1-2-6-7(8)4-5-9(6)11/h1-3,10H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSCMRNFDBWFND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343561 | |
Record name | 4-Hydroxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-1-indanone | |
CAS RN |
40731-98-4 | |
Record name | 4-Hydroxy-1-indanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-1-indanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.